![molecular formula C41H49N3O7 B13677693 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is a complex organic compound that features a benzamide core with benzyloxy and Boc-amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid derivatives with amines under conditions that facilitate amide bond formation.
Introduction of Benzyloxy Groups: Benzyloxy groups are introduced through etherification reactions, where benzyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.
Protection and Deprotection Steps: The Boc-amino group is introduced using tert-butoxycarbonyl chloride in the presence of a base. This step may require subsequent deprotection to reveal the free amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzyloxy groups may yield benzaldehyde or benzoic acid derivatives.
科学的研究の応用
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and Boc-amino groups may facilitate binding to specific sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy groups but lacks the Boc-amino and Cbz-amino groups.
N-Benzylbenzamide: Similar benzamide core but different substituents.
Uniqueness
3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide is unique due to its combination of benzyloxy, Boc-amino, and Cbz-amino groups, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C41H49N3O7 |
|---|---|
分子量 |
695.8 g/mol |
IUPAC名 |
benzyl N-[3-[[3,4-bis(phenylmethoxy)benzoyl]amino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C41H49N3O7/c1-41(2,3)51-39(46)43-24-13-14-26-44(40(47)50-31-34-20-11-6-12-21-34)27-15-25-42-38(45)35-22-23-36(48-29-32-16-7-4-8-17-32)37(28-35)49-30-33-18-9-5-10-19-33/h4-12,16-23,28H,13-15,24-27,29-31H2,1-3H3,(H,42,45)(H,43,46) |
InChIキー |
ACJBHQOAHDTKJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



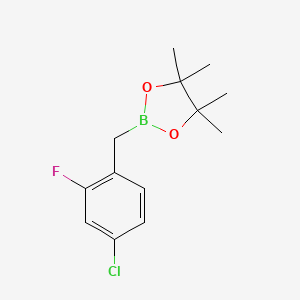
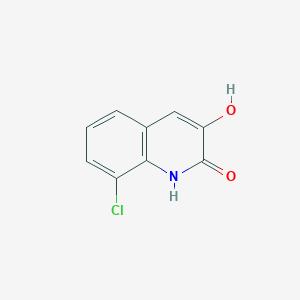
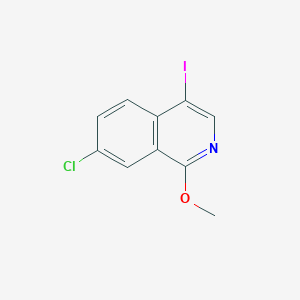
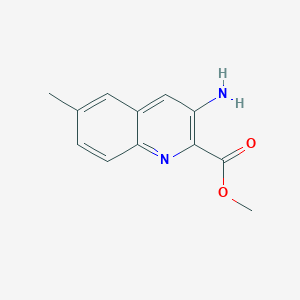

![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)

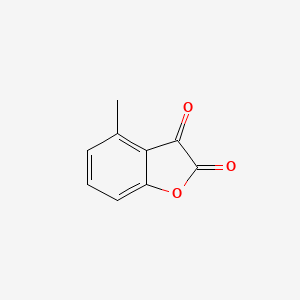
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
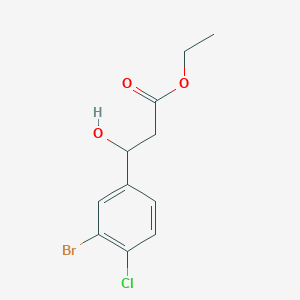


![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
